benzyl (2E)-but-2-enoate
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Overview
Description
Benzyl (2E)-but-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to the ester functional group, which is further connected to a but-2-enoate moiety. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry. Its chemical structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis.
Mechanism of Action
Target of Action
and benzylpenicillin, it can be inferred that the compound might interact with specific proteins or enzymes in the target organisms, affecting their normal function.
Mode of Action
Similar compounds like benzyl benzoate exert toxic effects on the nervous system of parasites, resulting in their death . Benzylpenicillin, another similar compound, inhibits the synthesis of bacterial cell walls by binding to specific penicillin-binding proteins located inside the bacterial cell wall .
Biochemical Pathways
Similar compounds like benzyl benzoate and benzylpenicillin are known to interfere with the normal functioning of certain biochemical pathways in their target organisms . For instance, benzylpenicillin interferes with the synthesis of bacterial cell walls, affecting the survival and growth of the bacteria .
Pharmacokinetics
For instance, benzylpenicillin is known to have a low oral bioavailability and is typically administered intravenously or intramuscularly .
Result of Action
Similar compounds like benzyl benzoate are known to exert toxic effects on the nervous system of parasites, resulting in their death . Benzylpenicillin, another similar compound, inhibits the synthesis of bacterial cell walls, leading to cell lysis .
Action Environment
The action, efficacy, and stability of benzyl (2E)-but-2-enoate can be influenced by various environmental factors. For instance, the compound’s solubility and volatility can affect its distribution and bioavailability . Additionally, factors like temperature, pH, and the presence of other substances can also influence its stability and action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (2E)-but-2-enoate can be synthesized through the esterification reaction between benzyl alcohol and but-2-enoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where benzyl alcohol and but-2-enoic acid are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from the unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzyl (2E)-but-2-enoic acid. Common oxidizing agents used for this transformation include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to benzyl butanoate using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Benzyl (2E)-but-2-enoic acid.
Reduction: Benzyl butanoate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Benzyl (2E)-but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant aroma. It is also used as a plasticizer in the production of polymers and resins.
Comparison with Similar Compounds
- Benzyl acetate
- Benzyl benzoate
- Benzyl butanoate
Each of these compounds has its own unique set of properties and applications, making them valuable in different contexts within the fields of chemistry, biology, and industry.
Properties
CAS No. |
71338-71-1 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.